molecular formula C14H17N3O2 B5561773 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5561773
M. Wt: 259.30 g/mol
InChI Key: LAMNQJABHOOGIQ-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a morpholine ring attached to the benzodiazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzodiazole core.

    Methylation: The methyl groups at positions 5 and 6 can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydrobenzodiazole derivatives.

    Substitution Products: Functionalized benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The morpholine group could enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Known for its antimicrobial and antiparasitic activities.

    1H-Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals.

    2-Methylbenzimidazole: Exhibits antifungal and antiviral properties.

Uniqueness

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of the morpholine ring, which may confer distinct chemical reactivity and biological activity compared to other benzodiazole derivatives.

Properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMNQJABHOOGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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